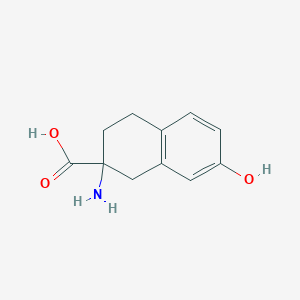
6-Ethoxy-8a-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-8a-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol is an organic compound belonging to the class of naphthalenes This compound features a complex structure with multiple rings and functional groups, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-8a-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives.
Cyclization: The formation of the hexahydronaphthalene ring system is accomplished through a cyclization reaction, often involving catalytic hydrogenation.
Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Catalysts: Employing specific catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-8a-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary alcohols, hydrocarbons.
Substitution Products: Various substituted naphthalenes.
Scientific Research Applications
6-Ethoxy-8a-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-8a-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or modulate gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-8a-methyl-2,3,7,8-tetrahydronaphthalen-1-one
- 8a-Methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol
- 8a-Methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-one
Uniqueness
6-Ethoxy-8a-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
6-ethoxy-8a-methyl-2,3,7,8-tetrahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C13H20O2/c1-3-15-11-7-8-13(2)10(9-11)5-4-6-12(13)14/h5,9,12,14H,3-4,6-8H2,1-2H3 |
InChI Key |
HZJHQQQJXOWHKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CCCC(C2(CC1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


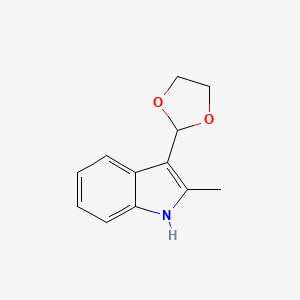
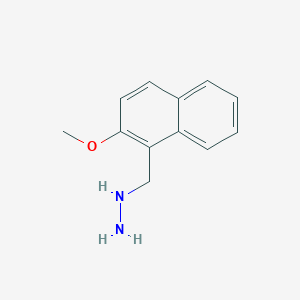
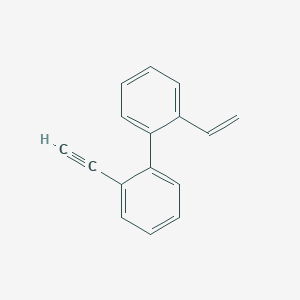

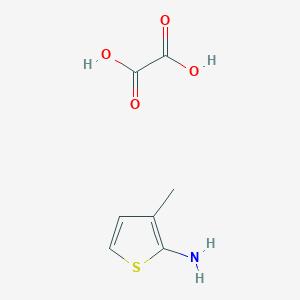
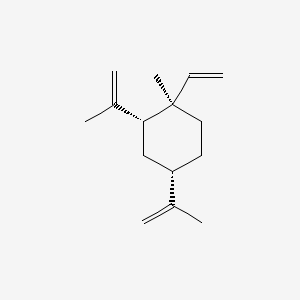

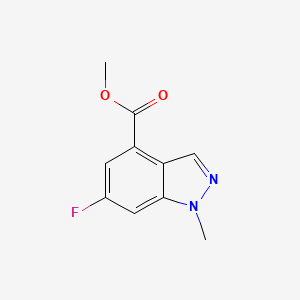

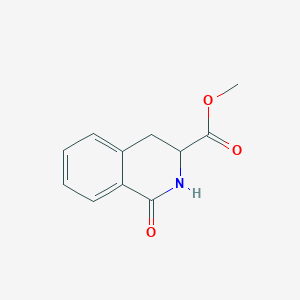
![1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896367.png)

